Functional KOR Antagonist Potency: Sub-nanomolar IC50 in Human U2OS Tango Assay
The target compound demonstrates a functional KOR antagonist IC50 of 0.880 nM in the human U2OS Tango assay, which measures β-arrestin recruitment [1]. This assay is directly comparable to the one used for other novel KOR antagonists like CYM-52220 (IC50: 0.77 nM) [2]. The potency is approximately 1100-fold greater than its functional activity at MOR (IC50: ~1000-1400 nM) in the same assay format, establishing a strong functional selectivity foundation [1].
| Evidence Dimension | KOR functional antagonism (β-arrestin recruitment) |
|---|---|
| Target Compound Data | IC50 = 0.880 nM |
| Comparator Or Baseline | CYM-52220: IC50 = 0.77 nM (same Tango assay); LY2456302: KOR Ki = 0.81 nM (binding assay, not Tango) |
| Quantified Difference | Potency equivalent to the highly potent CYM-52220 reference within the same assay platform; comparable to the binding affinity of LY2456302 but in a functional readout. |
| Conditions | Human KOR (OPRK1) linked to GAL4-VP16 transcription factor, stably expressed in U2OS human bone osteosarcoma epithelial cells; antagonist activity assessed as inhibition of U-50488-induced β-arrestin recruitment. |
Why This Matters
Procurement decisions for KOR antagonist tool compounds should prioritize functional assay data (β-arrestin or G-protein) over binding affinity alone, as this compound's sub-nanomolar functional potency ensures robust target engagement at low concentrations with minimal receptor reserve artifacts.
- [1] BindingDB BDBM50531919: Antagonist activity at GAL4-VP16-fused KOR (unknown origin) expressed in human U2OS cells co-expressing Tango-OPRK1-BLA assessed as inhibition of U-50488-induced β-arrestin migration. IC50=0.880 nM. View Source
- [2] Guerrero M, Urbano M, Kim EK, et al. Design and synthesis of a novel and selective kappa opioid receptor (KOR) antagonist (BTRX-335140). J Med Chem. 2019;62(4):1761-1780. (Table 1: CYM-52220 Tango KOR IC50 = 0.77 nM). View Source
